molecular formula C16H17NO2 B1305740 Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine CAS No. 2164-42-3

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Cat. No. B1305740
CAS RN: 2164-42-3
M. Wt: 255.31 g/mol
InChI Key: GQHPQUJGTWIWHZ-UHFFFAOYSA-N
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Description

“Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine” is a chemical compound with the IUPAC name 2,3-dihydro-1,4-benzodioxin-2-yl-N-methylmethanamine . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO2 . The InChI code for this compound is 1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 124 degrees Celsius .

Safety And Hazards

The compound is labeled as an irritant according to the available safety information .

properties

IUPAC Name

N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-6-13(7-3-1)10-17-11-14-12-18-15-8-4-5-9-16(15)19-14/h1-9,14,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPQUJGTWIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine

Synthesis routes and methods

Procedure details

A mixture of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (4.13 g), benzaldehyde (2.65 g) and methylene chloride (25 ml) is stirred for 3 hours at room temperature and the methylene chloride removed via evaporation. A solution of the residue in ethanol (30 ml) is hydrogenated at atmospheric pressure and room temperature in the presence of methanesulphonic acid (2.4 g) and 10% palladium on charcoal (0.4 g). After the calculated quantity of hydrogen is consumed (510 ml), the solution is filtered, the ethanol is removed via evaporation, the residue is made alkaline with saturated aqueous potassium carbonate, and the resulting solution is extracted with ether. Evaporation of the dried ether extract yields an oily residue of N-benzyl-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine (5.9 g).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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